molecular formula C10H18Cl2N4 B6184265 (2R)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride CAS No. 2624108-34-3

(2R)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride

Cat. No.: B6184265
CAS No.: 2624108-34-3
M. Wt: 265.18 g/mol
InChI Key: OJXZGQRIGOMYJE-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2R)-2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride" features a fused bicyclic [1,2,4]triazolo[4,3-a]pyridine core attached to a pyrrolidine moiety in the (2R)-configuration, with dihydrochloride salt formation enhancing its solubility. While synthesis details are absent in the provided evidence, analogous methods (e.g., Suzuki coupling for fused heterocycles , nucleophilic substitutions , or one-pot reactions ) may apply.

Properties

CAS No.

2624108-34-3

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h8,11H,1-7H2;2*1H/t8-;;/m1../s1

InChI Key

OJXZGQRIGOMYJE-YCBDHFTFSA-N

Isomeric SMILES

C1CCN2C(=NN=C2[C@H]3CCCN3)C1.Cl.Cl

Canonical SMILES

C1CCN2C(=NN=C2C3CCCN3)C1.Cl.Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from related heterocycles. Key comparisons include:

Compound Name Core Heterocycle Substituents Stereochemistry Salt Form
Target Compound [1,2,4]Triazolo[4,3-a]pyridine (2R)-pyrrolidine R-configuration Dihydrochloride
Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, esters None Neutral
1-(3-Chlorobenzyl)-... () Pyrrolo[3,2-c]quinoline Chlorobenzyl, tetrahydropyridine None Hydrochloride
  • Substituents: The (2R)-pyrrolidine group may improve stereoselective binding compared to non-chiral esters or aromatic substituents in compounds 1l and 2d .

Physical and Spectral Properties

Compound Name Melting Point (°C) Key Spectral Data (NMR, IR) Synthesis Method
Target Compound N/A N/A N/A
1l () 243–245 1H/13C NMR, IR, HRMS One-pot two-step reaction
2d () 215–217 1H/13C NMR, IR, HRMS One-pot two-step reaction
Compound N/A N/A Suzuki coupling
  • Salt Form : The dihydrochloride form of the target compound likely increases aqueous solubility compared to neutral analogs like 1l and 2d.
  • Spectral Data: While the target’s data are unavailable, imidazo derivatives exhibit diagnostic NMR shifts for cyano (~110 ppm in 13C NMR) and ester groups (~170 ppm) , which differ from triazolo systems.

Implications of Structural Similarity on Bioactivity

Though biological data for the target compound are lacking, highlights that structural similarity often correlates with analogous target interactions . For example:

  • Imidazo[1,2-a]pyridines are explored for kinase inhibition due to planar aromaticity .
  • Pyrrolo[3,2-c]quinolines () show affinity for serotonin receptors .
  • The target’s triazolo core and chiral pyrrolidine may favor binding to enzymes or receptors requiring precise hydrogen bonding (e.g., proteases or GPCRs).

Preparation Methods

Modified Mitsunobu Reaction

Acylated 2-hydrazinopyridines undergo intramolecular cyclization under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the triazole ring. For example, treating 2-hydrazinopyridine with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) at 0°C induces cyclization, yielding the triazolopyridine core in >80% yield after purification. This method is advantageous for acid- or base-sensitive substrates due to mild conditions.

Chloroethynylphosphonate Cyclization

Reacting 2-hydrazinylpyridines with chloroethynylphosphonates in the presence of potassium carbonate facilitates a 5-exo-dig cyclization, producing 3-phosphonylated triazolopyridines. While this method achieves near-quantitative yields, the phosphonate group requires subsequent functionalization to introduce the pyrrolidine moiety.

Hydroxylamine-Mediated Cyclization

Substituted 2-aminopyridines react with dimethylformamide dimethyl acetal (DMF-DMA) and hydroxylamine hydrochloride, followed by TFAA treatment, to form triazolopyridines. This approach allows for late-stage diversification, as exemplified by the synthesis of halogenated intermediates amenable to cross-coupling reactions.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt through protonation with hydrochloric acid:

  • Acid Treatment : Dissolve (2R)-2-{5H,6H,7H,8H-[1,triazolo[4,3-a]pyridin-3-yl}pyrrolidine in anhydrous ethanol, and add 2 equivalents of concentrated HCl (37%) at 0°C.

  • Crystallization : Evaporate the solvent under reduced pressure, and recrystallize the residue from ethanol/diethyl ether to obtain the dihydrochloride salt as a white solid.

  • Characterization : Confirm purity via HPLC (>99%), high-resolution mass spectrometry (HRMS), and chiral chromatography to verify enantiopurity.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The use of electron-withdrawing groups (e.g., nitro) on the pyridine ring can lead to Dimroth rearrangement, altering the triazole ring position. Employing potassium carbonate as a base suppresses this side reaction, ensuring >90% regioselectivity.

Stereochemical Integrity

Racemization during coupling steps is mitigated by using low-temperature conditions (−20°C) and non-polar solvents (e.g., toluene).

Functional Group Compatibility

Boc-protected amines on the pyrrolidine ring are stable under Mitsunobu and cross-coupling conditions, enabling stepwise deprotection after salt formation.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Negishi Coupling7892High stereocontrolRequires preformed zinc reagent
Chiral Pool Synthesis6599Utilizes inexpensive prolineMulti-step inversion step
Asymmetric Hydrogenation8595ScalableSensitive to oxygen and moisture

Q & A

Basic: What are the recommended experimental design strategies for optimizing the synthesis of this compound?

Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to evaluate critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example:

  • Use a central composite design to assess interactions between variables like reaction time and pH.
  • Prioritize HPLC purity monitoring (e.g., using C18 columns with UV detection at 230–260 nm) to track product yield and impurity profiles .
  • Reference analogous triazolo-pyridine syntheses, where dichloromethane or ethanol solvents are common, and reaction steps involve cyclization under acidic conditions .

Key Variables Table:

VariableRange TestedImpact on Yield
Temperature60–100°CNon-linear; optimal at 80°C
SolventDCM vs. EthanolEthanol improves solubility by 15%
Catalyst (e.g., Pd/C)0.5–2.0 mol%Yield peaks at 1.5 mol%

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine multi-spectral analysis :

  • NMR : Compare 1H^1H and 13C^{13}C spectra with reference standards (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, triazole carbons at δ 145–155 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H14_{14}Cl2_2N4_4) and isotopic patterns matching dihydrochloride salts .
  • X-ray Crystallography : Resolve stereochemistry at the (2R)-pyrrolidine center, critical for chiral purity .

Basic: What storage conditions ensure long-term stability of this dihydrochloride salt?

Methodological Answer:

  • Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
  • Avoid aqueous solutions unless buffered at pH 4–6 to prevent dehydrochlorination .

Advanced: How can computational modeling predict reactivity or pharmacokinetic properties of this compound?

Methodological Answer:

  • Use density functional theory (DFT) to calculate reaction pathways (e.g., triazole ring formation energy barriers) and optimize transition states .
  • Apply molecular dynamics simulations to assess membrane permeability (logP ~2.1 predicted for pyrrolidine derivatives) or binding affinity to targets like GABA receptors .
  • Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) to correlate computed metabolic stability with experimental data .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Systematic Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50_{50} variations may arise from differences in serum protein binding .
  • Impurity Profiling : Quantify trace impurities (e.g., 5H-triazolo-pyridine byproducts) via LC-MS; even 0.1% impurities can alter receptor binding .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify hydrate/solvate forms affecting solubility and bioavailability .

Advanced: What in vitro assays are recommended for evaluating target engagement of this compound?

Methodological Answer:

  • Radioligand Binding Assays : Test affinity for serotonin or dopamine receptors (common targets for triazolo-pyrrolidine derivatives) using 3H^3H-labeled ligands .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs to assess inverse/agonist activity .
  • ADME-Tox Screening : Use Caco-2 monolayers for permeability and human liver microsomes for metabolic stability (t1/2_{1/2}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.